(S)-3-Methylmorpholine hydrochloride is a chiral compound classified as a heterocyclic amine. It plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. The compound is known for its utility in enhancing the potency and selectivity of drugs, especially kinase inhibitors, due to the presence of the methyl group which can influence biological activity and stability .
This compound is derived from morpholine, a six-membered heterocycle containing one nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it more suitable for various chemical reactions. The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-methylmorpholine; hydrochloride, with the molecular formula CHClNO .
The synthesis of (S)-3-methylmorpholine hydrochloride can be achieved through several methods, with one notable approach involving the reaction of morphine with a methylating agent under specific conditions. According to a patent, this synthesis utilizes acetone as a solvent and requires temperatures between 100°C and 130°C to facilitate the methylation process .
(S)-3-Methylmorpholine hydrochloride has a specific stereochemistry that is crucial for its biological activity. The molecular structure features a morpholine ring with a methyl group at the third position.
The compound exhibits chirality due to the presence of an asymmetric carbon atom, which contributes to its pharmacological properties .
(S)-3-Methylmorpholine hydrochloride participates in various chemical reactions typical of amines and heterocycles:
The mechanism by which (S)-3-methylmorpholine hydrochloride exerts its effects typically involves:
(S)-3-Methylmorpholine hydrochloride is utilized in various scientific applications:
(S)-3-Methylmorpholine hydrochloride (CAS 1022094-03-6) is synthesized via stereocontrolled approaches that preserve its chiral integrity at the C3 position. Industrial routes typically employ one of three strategies:
Chiral Pool Utilization: Commercial synthesis often starts from enantiopure precursors like tartaric acid or natural amino acids. For example, L-malic acid derivatives undergo reductive amination with ethanolamine, followed by acid-mediated cyclization to yield the (S)-enantiomer with >98% enantiomeric excess (ee). This method leverages existing chirality but requires careful optimization to prevent epimerization during ring closure [4] [8].
Chiral Resolution: Racemic 3-methylmorpholine is treated with chiral acids (e.g., dibenzoyl-L-tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (S)-isomer salt, which is then converted to the hydrochloride form. While cost-effective for large-scale production, maximum yields are limited to 50% per cycle, necessitating recycling of the undesired enantiomer [1] [8].
Asymmetric Hydrogenation: Catalytic hydrogenation of morpholine enamines using chiral Rh(I) complexes (e.g., DuPhos ligands) achieves up to 92% ee. This method is emerging as a scalable alternative but requires specialized catalysts and precise control of hydrogen pressure (50–100 psi) to minimize side reactions [3].
Table 1: Comparison of Enantioselective Synthesis Methods
Strategy | Key Reagents/Conditions | Enantiomeric Excess | Yield | Limitations |
---|---|---|---|---|
Chiral Pool (L-malic acid) | NaBH₄, HCl cyclization | >98% ee | 65–70% | Multi-step purification |
Chiral Resolution | Dibenzoyl-L-tartaric acid | 99% ee | 40–45%* | Theoretical max 50% yield |
Asymmetric Hydrogenation | Rh/(R,R)-DuPhos, 80 psi H₂ | 90–92% ee | 85% | Catalyst cost and sensitivity |
* After recycling of racemate
Advanced catalytic methods provide atom-efficient pathways to the target compound:
Auxiliary-Mediated Synthesis: Evans oxazolidinone auxiliaries direct stereoselective alkylation of glycine derivatives. After N-acylation with chloroacetyl chloride, the chiral auxiliary ensures α-proton abstraction occurs exclusively from the re-face, yielding (S)-configured intermediates. Cyclization with boron trifluoride etherate furnishes the morpholine ring with 94% ee, though auxiliary removal adds operational steps [4] [6].
Organocatalyzed Mannich Reactions: Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enable asymmetric Mannich reactions between hydroxyacetone and N-Cbz-aminals. The resulting β-amino carbonyl intermediates undergo one-pot reductive amination-cyclization using Pd/C and hydrogen, achieving 88% ee. Solvent polarity critically influences enantioselectivity—aprotic solvents like toluene optimize stereocontrol [4].
Nickel-Catalyzed Asymmetric Coupling: Recent innovations employ Ni-catalyzed C–O coupling between chiral β-chloroalcohols and tert-butanesulfinamide. Chelating bis(oxazoline) ligands provide the stereodirecting environment, enabling ring closure with inversion of configuration. Subsequent HCl-mediated deprotection yields the hydrochloride salt with 96% ee and <2% racemization [6] .
Table 2: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Reaction | Key Conditions | ee | Productivity (g/L/h) |
---|---|---|---|---|
Evans Oxazolidinone | Diastereoselective alkylation | LDA, THF, -78°C | 94% | 12.8 |
L-Proline-derived | Mannich/Reductive cyclization | Toluene, 25°C | 88% | 8.3 |
Ni/(S,S)-iPr-Box | Asymmetric C–O coupling | DMF, 60°C | 96% | 18.5 |
Strategic protecting group selection prevents racemization during heterocycle formation:
Acid-Labile Groups: The tert-butoxycarbonyl (Boc) group shields secondary amines during ring-closing steps. Cleavage with 20% trifluoroacetic acid (TFA) in dichloromethane occurs within 30 minutes at 0°C, preventing epimerization at acidic chiral centers. Boc stability toward nucleophiles allows its use in reductive amination protocols [2] [4].
Orthogonal Protection: For syntheses requiring selective modification, the ivDde [1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl] group offers compatibility with Fmoc chemistry. It is removed with 2% hydrazine in DMF without affecting Boc groups or ester functionalities. This orthogonality is essential for synthesizing (S)-3-methylmorpholine peptide conjugates [2].
Sterically Hindered Trityl Variants: The monomethoxytrityl (Mmt) group protects primary amines in bifunctional precursors. Its moderate acid sensitivity (cleavable with 1% TFA in DCM) prevents premature deprotection during morpholine N-alkylation. Mmt removal generates brightly colored carbocations, allowing real-time monitoring by UV-vis spectroscopy to minimize over-exposure to acid [2].
Table 3: Protecting Group Performance in Synthesis
Protecting Group | Compatible Steps | Deprotection Conditions | Racemization Risk | Side Reactions |
---|---|---|---|---|
Boc | Cyclization, hydrogenation | 20% TFA/DCM, 0°C, 30 min | Low (<1%) | tert-butylation at electron-rich sites |
ivDde | Fmoc deprotection, ester hydrolysis | 2% hydrazine/DMF, 3 × 5 min | None | Hydrazide formation if overexposed |
Mmt | Nucleophilic substitution, oxidation | 1% TFA/DCM, 25°C, 5 min | Moderate (3–5%) | Trityl cation rearrangement |
Industrial-scale synthesis demands precise optimization of reaction media and reagents:
Solvent Effects on Cyclization: Cyclodehydration of 1-(2-hydroxyethyl)-2-aminopropanol precursors shows profound solvent dependence. Polar aprotic solvents like dimethylacetamide (DMAc) accelerate ring closure but promote racemization (up to 15% ee loss). Mixed solvent systems (e.g., isopropanol/water 7:3 v/v) balance reaction rate (t₁/₂ = 45 min at 80°C) and stereochemical preservation (<2% ee loss) through hydrogen-bond modulation [3] [10].
Chloride Source Selection: Hydrochloride salt formation is optimized using isopropanolic HCl (2.5 M) rather than aqueous HCl. Anhydrous conditions minimize hydrolysis of morpholine intermediates while ensuring complete salt precipitation. Ethanol co-solvents reduce crystal agglomeration, yielding free-flowing crystalline product with consistent particle size distribution (D90 < 50 μm) [1] [8].
Stabilization of Enantiopure Product: Post-synthesis, (S)-3-methylmorpholine hydrochloride degradation is minimized by cold-chain storage (2–8°C) under inert atmosphere. Oxygen scavengers (e.g., ascorbic acid at 0.1% w/w) prevent N-oxidation during long-term storage, maintaining >98% chemical and enantiomeric purity for 24 months [1] [10].
Table 4: Solvent Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Time | Yield Improvement | Purity Impact |
---|---|---|---|---|---|
Reductive Amination | Methanol/THF (1:1) | 0°C to 25°C | 12 h | +22% vs. pure MeOH | Δee: <0.5% |
Ring-Closing | iPrOH/H₂O (7:3) | 80°C | 1.5 h | +15% vs. DMAc | Δee: +3.2% |
Salt Crystallization | iPrOH/EtOH (9:1) | -20°C | 4 h | Recovery 91–95% | Purity 99.8% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0